molecular formula C17H16F3N3O2 B2625320 N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034445-96-8

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2625320
CAS No.: 2034445-96-8
M. Wt: 351.329
InChI Key: QVOPBHHLIIOOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-Methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-carboxamide backbone with a 3-methoxyazetidine substituent at the 4-position of the phenyl ring and a trifluoromethyl group at the 6-position of the pyridine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine moiety may influence conformational flexibility and binding affinity .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-25-14-9-23(10-14)13-5-3-12(4-6-13)22-16(24)11-2-7-15(21-8-11)17(18,19)20/h2-8,14H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOPBHHLIIOOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the methoxy group. The phenyl and pyridine rings are then constructed, and the trifluoromethyl group is introduced through a suitable fluorination reaction. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Asciminib (ABL001)

  • Chemical Name : N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide .
  • Key Features :
    • Substitutions: Chlorodifluoromethoxy phenyl, (3R)-hydroxypyrrolidinyl, and pyrazole groups.
    • Molecular Weight: 486.30 g/mol (as hydrochloride salt) .
    • Comparison :
  • Structural Differences : Asciminib replaces the 3-methoxyazetidine in the target compound with a (3R)-hydroxypyrrolidinyl group and introduces a pyrazole ring at the 5-position.
  • Functional Impact: The hydroxypyrrolidinyl group in Asciminib enhances solubility and hydrogen-bonding interactions, contributing to its selectivity as a BCR-ABL1 kinase inhibitor (approved for chronic myeloid leukemia) .

Veterinary Antiparasitic Compound (CAS 2304799-73-1)

  • Chemical Name : 6-Fluoro-N-(2-fluoro-3-{[4-(heptafluoropropan-2-yl)-2-iodo-6-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide .
  • Key Features: Substitutions: Heptafluoropropane, iodine, and trifluoromethyl groups. Molecular Weight: Not explicitly stated but inferred to be ~785.15 g/mol (C23H10F12IN3O2). Comparison:
  • Structural Differences : This compound features a heptafluoropropane-iodine-phenylcarbamoyl substituent, contrasting with the simpler 3-methoxyazetidine in the target compound.
  • Functional Impact : The heavy halogenation (iodine, fluorine) enhances stability and parasitic target engagement, making it suitable for veterinary antiparasitic applications. The target compound lacks these halogens, suggesting divergent therapeutic applications .

Enamine Building Block (C19H24FN7O2)

  • Chemical Name: 6-[(5-Cyanopyrimidin-2-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide .
  • Key Features: Substitutions: Cyanopyrimidine, fluorinated hydroxybutyl, and isopropyl groups. Molecular Weight: 401.45 g/mol. Comparison:
  • Structural Differences: The presence of a cyanopyrimidine-amino group and a fluorinated alkyl chain distinguishes this compound from the target molecule.
  • Functional Impact: The cyanopyrimidine moiety likely targets nucleotide-binding domains (e.g., kinases or proteases), while the fluorinated alkyl chain may improve blood-brain barrier penetration .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound Pyridine-carboxamide 3-Methoxyazetidinyl, trifluoromethyl ~350 (estimated) Hypothesized kinase inhibitor
Asciminib (ABL001) Pyridine-carboxamide Chlorodifluoromethoxy, (3R)-hydroxypyrrolidinyl, pyrazole 486.30 (salt form) BCR-ABL1 inhibitor (CML)
Veterinary Antiparasitic Pyridine-carboxamide Heptafluoropropane, iodine, trifluoromethyl ~785.15 Antiparasitic (veterinary)
Enamine Building Block Pyridine-carboxamide Cyanopyrimidine, fluorinated hydroxybutyl, isopropyl 401.45 Research tool

Research Findings and Implications

  • Asciminib vs. Target Compound : Asciminib’s hydroxypyrrolidinyl group confers stereoselective binding to BCR-ABL1, whereas the 3-methoxyazetidine in the target compound may favor alternative targets due to reduced ring strain and altered hydrogen-bonding capacity .
  • Halogenation Effects : The veterinary antiparasitic compound’s iodine and heptafluoropropane groups likely enhance hydrophobic interactions with parasitic enzymes, a feature absent in the target compound .
  • Fluorination Trends : Both Asciminib and the Enamine building block utilize fluorine to modulate pharmacokinetics, suggesting that the target compound’s trifluoromethyl group may similarly improve bioavailability .

Biological Activity

N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C17_{17}H16_{16}F3_3N3_3O2_2
  • Molecular Weight : 351.32 g/mol
  • CAS Number : 2034445-96-8

The compound exhibits its biological effects primarily through interactions with specific biological targets. Preliminary studies suggest potential inhibitory activity against various kinases, which are crucial in signal transduction pathways involved in cell proliferation and survival.

In Vitro Studies

Research has indicated that this compound shows promising cytotoxicity against cancer cell lines. For instance, it has been evaluated for its inhibitory effects on c-Met kinase, which is often overexpressed in several types of cancers.

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These findings indicate that the compound may serve as a potential therapeutic agent in cancer treatment by targeting c-Met kinase, a known driver of tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure of the compound plays a significant role in its biological activity. Modifications to the azetidine and pyridine rings can enhance or diminish activity, suggesting that further optimization could yield more potent derivatives .

Case Study 1: Anti-Cancer Activity

In a study focusing on the anti-cancer properties of various derivatives, this compound was identified as one of the most effective compounds against A549 and MCF-7 cell lines. The study utilized the MTT assay to evaluate cytotoxicity and found that the compound induced significant apoptosis in treated cells .

Case Study 2: Kinase Inhibition

Another research project investigated the inhibitory effects of this compound on c-Met kinase activity. The results showed that it effectively inhibited kinase activity with an IC50 value comparable to established inhibitors like Foretinib, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the standard synthetic routes for N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step routes:

  • Step 1: Formation of the pyridine-3-carboxamide core via amide coupling between 6-(trifluoromethyl)pyridine-3-carboxylic acid and 4-(3-methoxyazetidin-1-yl)aniline.
  • Step 2: Functionalization of the azetidine ring using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Step 3: Final purification via recrystallization or preparative HPLC to achieve >95% purity. Key parameters include solvent choice (e.g., DMF for solubility) and temperature control (60–80°C for coupling reactions) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the azetidine and trifluoromethyl groups. For example, the methoxyazetidinyl proton resonates at δ 3.2–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (LC-MS): ESI-MS to verify molecular weight (expected [M+H]⁺: ~410.3 m/z) .

Q. How can researchers assess its preliminary biological activity?

Methodological Answer:

  • In vitro assays: Start with kinase inhibition panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors. Use ATP-binding assays at 10 µM concentration .
  • Cell viability assays: Test in cancer cell lines (e.g., PC-3 prostate cancer) with IC₅₀ determination via MTT assays. Include positive controls (e.g., imatinib) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Purity verification: Re-test batches with orthogonal methods (e.g., ¹H NMR vs. LC-MS) to rule out impurities .
  • Assay conditions: Standardize cell culture media (e.g., FBS concentration affects solubility of trifluoromethyl groups) .
  • Target engagement studies: Use biophysical methods (e.g., SPR) to confirm direct binding to proposed targets .

Q. What strategies optimize the compound’s selectivity in kinase inhibition?

Methodological Answer:

  • Structure-activity relationship (SAR): Modify the azetidine’s methoxy group to smaller substituents (e.g., hydroxy) to reduce steric hindrance. Test derivatives against kinase panels .
  • Computational docking: Use Schrödinger’s Glide to predict binding poses in ATP pockets. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. How to design in vivo efficacy studies for this compound?

Methodological Answer:

  • Dosing regimen: Administer orally at 10–50 mg/kg/day in xenograft models (e.g., nude mice with HT-29 tumors). Monitor plasma levels via LC-MS/MS .
  • Biomarker analysis: Measure phospho-ERK/STAT3 in tumor lysates to confirm target modulation .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Intermediate stability: The azetidine ring is prone to hydrolysis; use anhydrous conditions and low temperatures during coupling .
  • Yield optimization: Replace Pd-based catalysts with Ni catalysts for cost-effective Suzuki-Miyaura reactions .

Key Methodological Recommendations

  • For structural analogs: Prioritize compounds with electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring to enhance target binding .
  • For toxicity screening: Include hERG channel inhibition assays early to mitigate cardiac risk .
  • For crystallization: Screen 10–20 solvent systems (e.g., ethanol/water) to obtain stable polymorphs for X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.